molecular formula C10H9ClN2O B1348972 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol CAS No. 206986-84-7

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol

Cat. No.: B1348972
CAS No.: 206986-84-7
M. Wt: 208.64 g/mol
InChI Key: ZACPHJJGWLADHD-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol is an organic compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of a chloro group, a methyl group, and a pyrazolyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol can be achieved through several synthetic routes. One common method involves the condensation of 4-chloro-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by methylation to introduce the methyl group at the 5-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 5-methyl-2-(1H-pyrazol-5-yl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(1H-pyrazol-3-yl)phenol
  • 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol
  • 5-chloro-2-(1H-pyrazol-5-yl)phenol

Uniqueness

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol is unique due to the presence of both a chloro and a methyl group on the phenol ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can result in distinct interactions with molecular targets compared to similar compounds .

Properties

IUPAC Name

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-4-10(14)7(5-8(6)11)9-2-3-12-13-9/h2-5,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACPHJJGWLADHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425210
Record name 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206986-84-7
Record name 4-Chloro-5-methyl-2-(1H-pyrazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206986-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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